3,3-difluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid
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Overview
Description
3,3-difluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative. This compound is characterized by the presence of three fluorine atoms attached to a cyclobutane ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid typically involves the fluorination of cyclobutane derivatives. One common method includes the reaction of cyclobutane-1-carboxylic acid with fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction conditions often require low temperatures and anhydrous environments to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and advanced fluorination techniques to achieve high purity and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3-difluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3,3-difluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its use in drug development, particularly for its potential as a pharmacophore.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-difluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,3-difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
- 3,3-difluoro-1-(chloromethyl)cyclobutane-1-carboxylic acid
- 3,3-difluoro-1-(bromomethyl)cyclobutane-1-carboxylic acid
Uniqueness
3,3-difluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid is unique due to its specific fluorination pattern, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring high precision and performance .
Properties
CAS No. |
1773508-48-7 |
---|---|
Molecular Formula |
C6H7F3O2 |
Molecular Weight |
168.1 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.